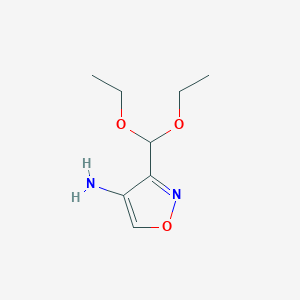
3-(Diethoxymethyl)-1,2-oxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethoxymethyl)isoxazol-4-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxymethyl)isoxazol-4-amine can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes, leading to the formation of isoxazole rings . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by gold (III) chloride, which provides substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxymethyl)isoxazol-4-amine undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the isoxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper chloride, and acetonitrile under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-(Diethoxymethyl)isoxazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(diethoxymethyl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, including enzymes and receptors, leading to the modulation of their activity . The exact mechanism depends on the specific structure and substituents of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Known for its antimicrobial and anticancer activities.
4-Chloroisoxazole: Exhibits antiviral and anti-inflammatory properties.
5-Methylisoxazole: Studied for its anticonvulsant and antidepressant effects.
Uniqueness
3-(Diethoxymethyl)isoxazol-4-amine is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives . Its diethoxymethyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
87149-83-5 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(diethoxymethyl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C8H14N2O3/c1-3-11-8(12-4-2)7-6(9)5-13-10-7/h5,8H,3-4,9H2,1-2H3 |
InChI Key |
JPZUGLZMUWMXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NOC=C1N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
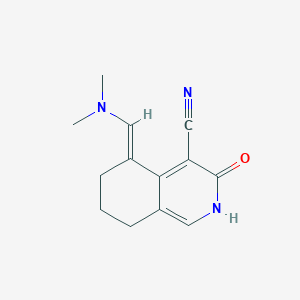
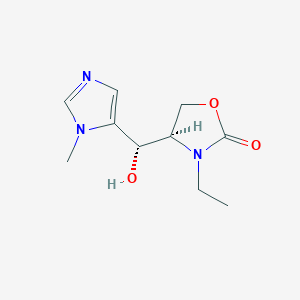
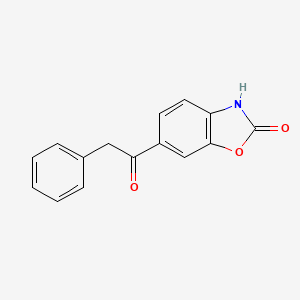
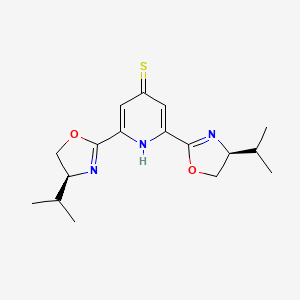
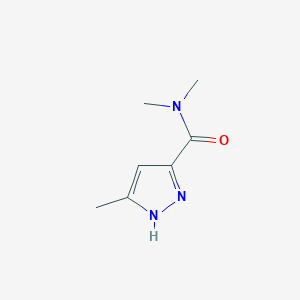



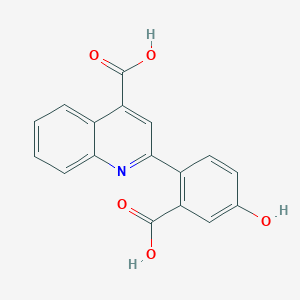
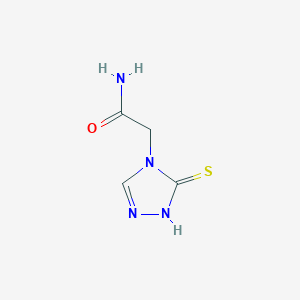

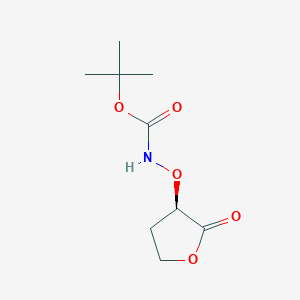
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
